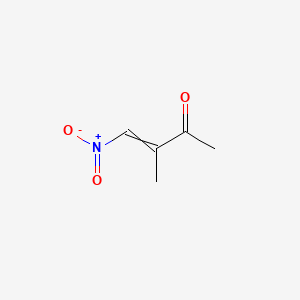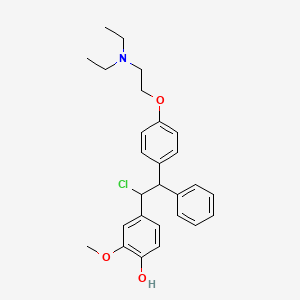
1-(4-(2-(Diethylamino)ethoxy)phenyl)-1-(phenyl)-2-(3-methoxy-4-hydroxyphenyl)-2-chloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-hydroxyclomiphene is a derivative of clomiphene, a selective estrogen receptor modulator (SERM) This compound is known for its unique chemical structure, which includes both methoxy and hydroxy functional groups
Métodos De Preparación
The synthesis of 3-Methoxy-4-hydroxyclomiphene involves several steps. One common method is the McMurry reaction, which is used to synthesize (E/Z)-3′-hydroxy clomiphene . This reaction involves the coupling of two carbonyl compounds in the presence of a titanium reagent. The reaction conditions typically include a low temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3-Methoxy-4-hydroxyclomiphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone or aldehyde.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major products are the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
Aplicaciones Científicas De Investigación
3-Methoxy-4-hydroxyclomiphene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methods.
Biology: This compound is studied for its potential effects on estrogen receptors and its role in modulating hormonal pathways.
Industry: It may be used in the development of new materials and chemical processes, particularly those involving selective estrogen receptor modulators.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-hydroxyclomiphene involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can act as both an agonist and antagonist depending on the target tissue . It binds to estrogen receptors, altering their conformation and affecting the transcription of estrogen-responsive genes. This leads to a series of endocrine events, including the release of gonadotropins and the stimulation of follicular development .
Comparación Con Compuestos Similares
3-Methoxy-4-hydroxyclomiphene is similar to other clomiphene derivatives, such as 4-hydroxyclomiphene and 4-hydroxy-N-desethylclomiphene . its unique combination of methoxy and hydroxy groups gives it distinct chemical properties and potential applications. Compared to other selective estrogen receptor modulators, it may offer different binding affinities and selectivities, making it a valuable compound for research and therapeutic use.
Similar Compounds
- 4-Hydroxyclomiphene
- 4-Hydroxy-N-desethylclomiphene
- Enclomiphene
- Zuclomiphene
These compounds share structural similarities with 3-Methoxy-4-hydroxyclomiphene but differ in their functional groups and specific biological activities.
Propiedades
Fórmula molecular |
C27H32ClNO3 |
|---|---|
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
4-[1-chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]-2-methoxyphenol |
InChI |
InChI=1S/C27H32ClNO3/c1-4-29(5-2)17-18-32-23-14-11-21(12-15-23)26(20-9-7-6-8-10-20)27(28)22-13-16-24(30)25(19-22)31-3/h6-16,19,26-27,30H,4-5,17-18H2,1-3H3 |
Clave InChI |
PEXJBROMVLFYHY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC(=C(C=C3)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


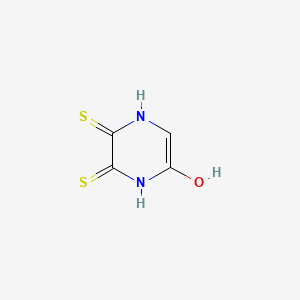

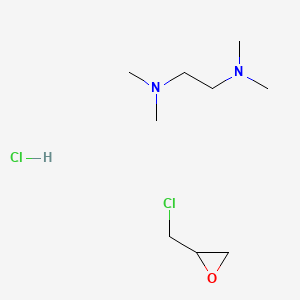
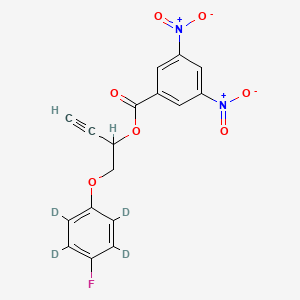
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)

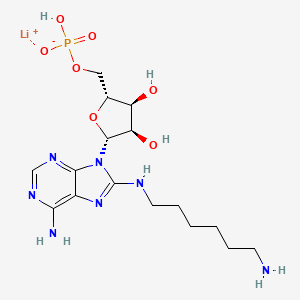
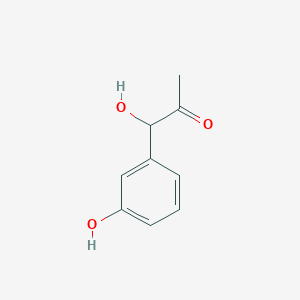

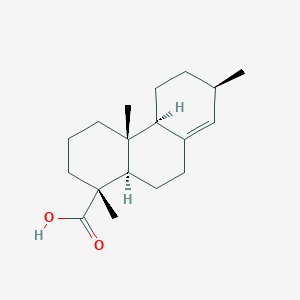
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
